Flufenpyr

概要

説明

Flufenpyr is a synthetic herbicide belonging to the pyridazinone class. It is primarily used for the control of broad-leaved weeds in various crops such as corn, soybean, sugarcane, potatoes, and wheat . The compound is known for its effectiveness as a contact herbicide, meaning it acts on the parts of the plant it comes into contact with, rather than being absorbed and translocated throughout the plant.

準備方法

Synthetic Routes and Reaction Conditions

Flufenpyr is synthesized through a series of chemical reactions involving the formation of phenoxyacetic acid derivativesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. The production facilities are designed to handle the specific requirements of the chemical reactions involved, including the management of hazardous reagents and by-products .

化学反応の分析

Types of Reactions

Flufenpyr undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have varying degrees of herbicidal activity.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its efficacy and environmental behavior.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine and fluorine. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to achieve the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of this compound include various halogenated derivatives, oxidized compounds, and reduced forms of the original molecule. These products can have different levels of herbicidal activity and environmental persistence, making them important for understanding the overall impact of this compound use .

科学的研究の応用

Pest Control Efficacy

Flufenpyr has demonstrated effectiveness against numerous agricultural pests, including aphids and spider mites. Research indicates that it operates through a unique mechanism that affects the nervous system of these pests, leading to paralysis and death.

- Case Study : A study conducted on its efficacy against aphids showed a significant reduction in pest populations within 24 hours post-application, highlighting its rapid action and potential for integrated pest management strategies .

Toxicological Profile

This compound's safety profile has been extensively studied. It is classified as having low acute toxicity (Toxicity Category IV) for humans and non-target organisms.

- Findings : In developmental toxicity studies involving rats and rabbits, this compound did not exhibit adverse effects on fetal development at doses up to 1,000 mg/kg/day . The no-observed-adverse-effect level (NOAEL) for reproductive toxicity was established at 2,000 ppm in rat studies .

Environmental Impact Studies

Research has also focused on the environmental implications of this compound usage. Its metabolic profile indicates that it is rapidly eliminated from biological systems, with significant excretion occurring via urine (49-72%) and feces (30-44%) within 24 to 48 hours .

- Ecotoxicological Assessments : Studies have shown that this compound does not accumulate significantly in tissues, suggesting a lower risk of long-term environmental persistence compared to other pesticides .

Data Tables

| Parameter | Value |

|---|---|

| Acute Toxicity | Low (Category IV) |

| NOAEL (Developmental) | 1,000 mg/kg/day |

| NOAEL (Reproductive) | 2,000 ppm |

| Excretion via Urine | 49-72% |

| Excretion via Feces | 30-44% |

Regulatory Status

This compound has undergone rigorous evaluation by regulatory agencies such as the Environmental Protection Agency (EPA). The EPA's assessments conclude that this compound is "not likely" to be carcinogenic based on available evidence . Furthermore, it has been confirmed that this compound does not exhibit mutagenic properties in standard tests.

作用機序

Flufenpyr exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase. This enzyme is crucial for the biosynthesis of chlorophyll, and its inhibition leads to the accumulation of protoporphyrin IX, a photodynamic compound that causes oxidative damage to plant cells. The resulting cellular damage disrupts the photosynthetic process, leading to the death of the targeted weeds .

類似化合物との比較

Similar Compounds

Flufenpyr-ethyl: An ethyl ester derivative of this compound, used as a contact herbicide for controlling broad-leaved weeds.

Phenoxyacetic acid derivatives: Compounds with similar structural features and herbicidal activity, including various halogenated and substituted derivatives.

Uniqueness of this compound

This compound is unique due to its specific combination of chlorination, fluorination, and pyridazinone moiety, which confer its potent herbicidal activity. Its ability to inhibit protoporphyrinogen oxidase and cause oxidative damage to plant cells sets it apart from other herbicides with different modes of action .

生物活性

Flufenpyr, a synthetic compound primarily used as a pesticide, has garnered attention for its biological activity and potential effects on various biological systems. This article delves into the biological activity of this compound, examining its mechanisms of action, toxicity profiles, and implications for environmental health.

Overview of this compound

This compound is classified as a pyridinecarboxamide and functions primarily as an insecticide. Its mode of action involves disrupting the normal functioning of the nervous system in target pests. Understanding its biological activity is crucial for evaluating both its efficacy as a pesticide and its safety profile concerning human health and the environment.

This compound acts by inhibiting mitochondrial respiration, which is essential for energy production in cells. This inhibition leads to metabolic disruption in insects, resulting in their death. The compound's specific target sites include:

- Complex I of the mitochondrial electron transport chain : this compound interferes with electron transfer processes, leading to reduced ATP production.

- Calcium signaling pathways : It may also affect calcium ion homeostasis, further contributing to cellular dysfunction.

Acute Toxicity

This compound has been classified as having low acute toxicity (Toxicity Category IV) across various exposure routes (oral, dermal, inhalation) . The following table summarizes key findings from toxicological studies:

| Endpoint | Findings |

|---|---|

| Acute Oral LD50 (mg/kg) | >500 (low toxicity) |

| Dermal LD50 (mg/kg) | >2000 (low toxicity) |

| Inhalation LC50 (mg/L) | >5 (low toxicity) |

| Eye Irritation | Not an irritant |

| Skin Sensitization | Not a sensitizer |

Sub-Chronic and Chronic Toxicity

Studies indicate that the liver is a primary target organ in mice exposed to this compound. Observations included hepatocyte vacuolation and necrosis at high doses (>400 mg/kg/day). However, these effects were not statistically significant at lower doses . Importantly, this compound has been deemed "not likely" to be carcinogenic based on available data from rodent studies .

Endocrine Disruption Potential

This compound is subject to evaluation under the Endocrine Disruptor Screening Program (EDSP) due to its potential effects on endocrine pathways. Preliminary assessments have indicated that while this compound may influence certain endocrine functions, conclusive evidence regarding its status as an endocrine disruptor remains under investigation .

Environmental Impact Studies

Research utilizing the ToxCast database has highlighted this compound's potential vascular disruptor activity. In high-throughput screening assays, this compound exhibited significant interactions with targets involved in blood vessel development . This raises concerns regarding its ecological impact, particularly in aquatic systems where non-target organisms may be affected.

Metabolism Studies

Metabolism studies conducted on rats and mice have shown that this compound is rapidly absorbed and eliminated. Approximately 54-72% of the administered dose was excreted within 24-48 hours post-administration . The primary metabolic pathway involves cleavage of the ester linkage, leading to the formation of S-3153 acid, which accounts for a significant portion of metabolites.

特性

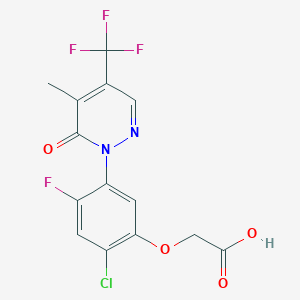

IUPAC Name |

2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF4N2O4/c1-6-7(14(17,18)19)4-20-21(13(6)24)10-3-11(25-5-12(22)23)8(15)2-9(10)16/h2-4H,5H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZSZAXUALBVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN(C1=O)C2=CC(=C(C=C2F)Cl)OCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058007 | |

| Record name | Flufenpyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188490-07-5 | |

| Record name | Flufenpyr | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188490-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flufenpyr [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188490075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flufenpyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUFENPYR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/624P72604K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the metabolism of Flufenpyr-ethyl in mammals?

A1: Research indicates that this compound-ethyl, the ethyl ester form of the herbicide this compound, is extensively metabolized in both rats and mice []. Following a single oral dose, the majority of the compound is excreted within 7 days, primarily through feces and urine. A key metabolic pathway involves ester cleavage, resulting in the formation of S-3153acid, the major metabolite identified in both species. Further metabolic transformations include hydroxylation of the methyl group on the pyridazine ring and ether cleavage []. Interestingly, mice exhibit a comparatively higher urinary excretion of this compound-ethyl metabolites compared to rats. This highlights potential species-specific differences in the metabolic pathways of this compound [].

Q2: Are there any computational studies exploring the structural and electronic properties of this compound?

A2: Yes, computational chemistry has been employed to investigate this compound. A study utilized Density Functional Theory (DFT) with different functionals, including B3LYP, B3PW91, and HSEH1PBE, to explore the optimized molecular structure, vibrational frequencies, electronic absorption spectra, and other properties []. Comparing these methods revealed that HSEH1PBE calculations generally yielded higher values for vibrational frequencies, maximum electronic absorption wavelengths, and HOMO-LUMO energy gaps compared to B3LYP and B3PW91 []. These findings suggest the influence of chosen functional on computational predictions and highlight the importance of comparing different methods for a comprehensive understanding of the molecule.

Q3: What analytical techniques are commonly used to study this compound?

A3: While the provided abstracts don't delve into specific analytical techniques for this compound quantification, they highlight the use of radiolabeling with Carbon-14 ((14)C) to track the compound's fate in biological systems []. This approach enables researchers to determine the absorption, distribution, metabolism, and excretion profile of this compound-ethyl in animal models. By measuring the (14)C content in various tissues and excreta, scientists can gain insights into the compound's pharmacokinetic behavior []. Further research likely utilizes techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) for separating and quantifying this compound and its metabolites in various matrices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。